Dlin-M-C3-dma -

Dlin-M-C3-dma

Catalog Number: EVT-12567460
CAS Number:
Molecular Formula: C43H79NO2
Molecular Weight: 642.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DLin-MC3-DMA involves several key methods:

  1. Lipid Mixture Preparation: The synthesis typically begins with the preparation of a lipid mixture comprising DLin-MC3-DMA, structural phospholipids (such as distearoylphosphatidylcholine), cholesterol, and polyethylene glycol-lipid conjugates (like DMG-PEG 2000). The molar ratios of these components are crucial for achieving optimal characteristics in the resulting nanoparticles.
  2. Microfluidic Mixing: This method is employed to combine the aqueous phase containing nucleic acid cargo with the organic phase containing the lipid mixture. The rapid mixing leads to the formation of LNPs with low polydispersity and high encapsulation efficiency. The process parameters, including flow rates and mixing ratios, are critical for optimizing nanoparticle properties .
  3. Dialysis: Post-synthesis, the LNPs are dialyzed against phosphate-buffered saline to remove residual solvents and unencapsulated nucleic acids, ensuring a purified final product .
Molecular Structure Analysis

The molecular structure of DLin-MC3-DMA is characterized by:

  • Ionizable Head Group: The presence of an amine group that becomes protonated at acidic pH, facilitating interaction with nucleic acids.
  • Linoleyl Tails: Two unsaturated fatty acid tails that enhance membrane fluidity and promote effective cellular uptake.

Structural Data

  • Molecular Formula: C₃₃H₅₉N₂O₄
  • Molecular Weight: Approximately 570 g/mol
  • Physical State: Typically presented as a viscous liquid or oily substance at room temperature.
Chemical Reactions Analysis

DLin-MC3-DMA participates in several chemical reactions essential for its functionality:

  1. Formation of Lipid Nanoparticles: When mixed with nucleic acids, DLin-MC3-DMA undergoes self-assembly into lipid nanoparticles through hydrophobic interactions and electrostatic forces.
  2. Deprotonation/Protonation: The ionizable nature allows it to switch between charged and neutral states depending on pH, which is crucial during cellular uptake and endosomal escape.
Mechanism of Action

The mechanism by which DLin-MC3-DMA facilitates mRNA delivery involves several steps:

  1. Endocytosis: Upon administration, LNPs containing DLin-MC3-DMA are taken up by cells through endocytosis.
  2. Endosomal Escape: The protonation of the lipid at acidic pH within endosomes leads to membrane destabilization, allowing the release of mRNA into the cytoplasm.
  3. Translation: Once released, the mRNA can be translated into proteins by ribosomes, leading to the desired therapeutic effect .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to slightly yellowish liquid.
  • Solubility: Soluble in organic solvents like ethanol; insoluble in water.

Chemical Properties

  • pKa Value: Approximately 6.0, indicating its behavior as an ionizable lipid.
  • Stability: Exhibits good stability under physiological conditions but may degrade under extreme pH or temperature variations.
Applications

DLin-MC3-DMA has significant applications in scientific research and therapeutics:

  1. mRNA Delivery Systems: It is widely used in developing LNP formulations for mRNA vaccines and therapeutics due to its high encapsulation efficiency and ability to elicit immune responses.
  2. Gene Therapy: Its properties make it suitable for delivering various types of nucleic acids, including small interfering RNA (siRNA) and plasmid DNA.
  3. Vaccine Development: Particularly prominent during the COVID-19 pandemic, where mRNA vaccines utilized formulations containing DLin-MC3-DMA to enhance immune responses against viral infections .
Introduction to Ionizable Lipids in RNA Therapeutics

Evolution of Lipid Nanoparticles (LNPs) in Nucleic Acid Delivery

The journey toward clinically viable RNA delivery systems began with cationic lipids like DOTMA and DOTAP, which exhibited high RNA binding affinity but caused significant cytotoxicity due to persistent positive charges. This limitation drove the development of ionizable lipids with pH-dependent charge modulation. The breakthrough came with the discovery of dilinoleyl-based lipids, beginning with DLin-DMA for siRNA delivery. Rational optimization of linker chemistry and head groups yielded DLin-KC2-DMA, which demonstrated improved potency but suboptimal pharmacokinetics [5] [9].

DLin-MC3-DMA (MC3) emerged from systematic structure-activity studies that replaced the ester linker in DLin-KC2-DMA with a carbamate group and incorporated a dimethylamino butyrate head group. This redesign achieved:

  • Enhanced biodegradability: Carbamate linkage provided metabolic stability during delivery but allowed gradual clearance
  • Optimized pKa (6.44): Ideal for endosomal disruption while maintaining particle neutrality in circulation
  • Improved hepatic tropism: Facilitated apolipoprotein E (ApoE) adsorption and low-density lipoprotein receptor (LDLR)-mediated hepatocyte uptake [5] [10]

Table 1: Structural Evolution of Ionizable Lipids Leading to MC3

Lipid GenerationChemical StructureKey InnovationsLimitations
1st Gen (Cationic)DOTMA/DOTAP: Permanent positive chargeHigh RNA encapsulationHigh cytotoxicity; serum protein binding
2nd Gen (Ionizable)DLin-DMA: pH-sensitive amineReduced toxicity vs. cationic lipidsLow in vivo potency
3rd Gen (Optimized)DLin-KC2-DMA: Ester linker10× potency vs. DLin-DMARapid metabolic clearance
MC3 (Clinical)Carbamate linker + dimethylamino butyrate headBalanced pKa (6.44); ApoE bindingModerate hepatotoxicity at high doses

The MC3 breakthrough culminated in 2018 with the FDA approval of patisiran (Onpattro®), the first siRNA therapeutic for hereditary transthyretin-mediated amyloidosis. This milestone validated ionizable LNPs as clinically viable RNA delivery platforms and paved the way for mRNA vaccines [5] [9].

Role of DLin-MC3-DMA in Clinically Approved RNA Formulations

MC3's clinical impact extends beyond its direct use in therapeutics, serving as both a delivery component and a structural blueprint for subsequent RNA drugs:

Core Component in Onpattro®

  • Mechanism: MC3-based LNPs deliver siRNA targeting mutant transthyretin (TTR) mRNA to hepatocytes
  • Formulation Composition:
  • 50% MC3 (ionizable lipid)
  • 10% DSPC (structural phospholipid)
  • 38.5% cholesterol (membrane stability)
  • 1.5% PEG-DMG (nanoparticle dispersion)
  • Efficiency: Achieves >80% TTR gene silencing in hepatocytes at 0.3 mg/kg dosing in humans [4] [6]

Structural Influence on COVID-19 mRNA Vaccines

While not directly used in SARS-CoV-2 vaccines, MC3's chemical architecture informed the design of vaccine lipids:

  • ALC-0315 (Pfizer/BioNTech): Branched ester chains with similar pKa profile
  • SM-102 (Moderna): Incorporates tertiary amine and biodegradable linkers
  • Shared Design Principles:
  • pH-dependent ionization (pKa 6.6-6.9 range)
  • Ester linkages for controlled biodegradation
  • Asymmetric tail configuration enhancing endosomal escape [5] [6]

Table 2: Clinically Approved RNA Therapeutics Using MC3 or Derivatives

TherapeuticIndicationIonizable LipidMC3 RelationshipRNA Payload
Onpattro®hATTR amyloidosisDLin-MC3-DMADirect componentsiRNA
Comirnaty®COVID-19ALC-0315Structural derivativemRNA
Spikevax®COVID-19SM-102Structural derivativemRNA

Key Advantages: pH-Responsive Behavior and Reduced Hepatotoxicity

pH-Responsive Endosomal Escape Mechanism

MC3's therapeutic efficacy stems from its precisely engineered response to pH changes:

  • Circulation (pH 7.4): Neutral surface charge minimizes opsonization and extends plasma half-life
  • Endocytosis: LNP internalization via ApoE/LDLR pathway
  • Endosomal Acidification (pH 5.0-6.0):
  • Lipid headgroup protonation (+ charge)
  • Interaction with anionic endosomal phospholipids
  • Formation of non-bilayer hexagonal structures
  • Membrane Disruption: Release of RNA into cytosol via fusion/pore formation [7] [9]

Molecular dynamics simulations reveal that MC3's tetra-unsaturated linoleyl chains enhance membrane fluidity at acidic pH, facilitating the transition from lamellar to inverted hexagonal phases essential for endosomal escape [7].

Hepatotoxicity Profile and Biodegradability

Compared to next-generation lipids, MC3 demonstrates favorable hepatic safety:

  • Metabolic Fate: Carbamate linker undergoes slower hydrolysis than ester-based lipids (e.g., ALC-0315), providing sustained yet controlled release
  • Toxicity Benchmarking:
  • At 5 mg/kg siRNA dose in mice:
  • ALC-0315 LNPs: 3.5-fold increase in ALT enzymes; 10-fold bile acid elevation
  • MC3 LNPs: No significant ALT/bile acid changes
  • Reduced immunogenicity: Minimal IFN-γ and IL-6 induction vs. cationic lipids [6]
  • Design Trade-offs: The improved safety profile comes with moderately reduced transfection efficiency compared to newer lipids (e.g., 2-fold lower hepatocyte knockdown than ALC-0315 at 1 mg/kg) [6]

Comparative Landscape: MC3 vs. ALC-0315 and SM-102

Structural and Functional Divergence

While all three lipids share ionizable amine groups, critical differences exist:

Table 3: Structural and Functional Comparison of Clinically Approved Ionizable Lipids

ParameterDLin-MC3-DMA (MC3)ALC-0315SM-102
Chemical StructureSymmetric tetra-unsaturated tailsBranched ester chainsLinear ester chain with tertiary alcohol
Ionizable GroupDimethylamino butyrateDimethylaminoDimethylamino
Linker ChemistryCarbamateEsterEster
pKa6.446.146.75
BiodegradabilityModerate (carbamate)High (ester hydrolysis)High (ester hydrolysis)
siRNA Delivery Efficiency (1 mg/kg)40% FVII knockdown80% FVII knockdownNot tested
Hepatic Stellate Cell TransfectionLow (10% baseline)High (100% baseline)Not reported
Key Clinical ApplicationOnpattro® (siRNA)Comirnaty® (mRNA)Spikevax® (mRNA)

Functional Implications

  • Transfection Efficiency:
  • ALC-0315 achieves superior hepatocyte (2-fold) and hepatic stellate cell (10-fold) transfection vs. MC3
  • Attributable to enhanced endosomal escape from branched chain fluidity [6]
  • Metabolic Clearance:
  • Ester hydrolysis in ALC-0315/SM-102 enables faster clearance (t1/2 ~2-4h)
  • MC3's carbamate stability extends half-life but increases accumulation risk at high doses
  • Application-Specific Optimization:
  • MC3: Ideal for siRNA requiring sustained intracellular presence
  • ALC-0315/SM-102: Preferable for mRNA vaccines needing rapid, high-level expression [6] [9]

Properties

Product Name

Dlin-M-C3-dma

IUPAC Name

heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate

Molecular Formula

C43H79NO2

Molecular Weight

642.1 g/mol

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3

InChI Key

NRLNQCOGCKAESA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.